(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one is a heterocyclic compound characterized by a pyrimidine ring structure. Its molecular formula is C₁₂H₁₄N₄O, and it has a molecular weight of approximately 230.27 g/mol. The compound features two amino groups at positions 2 and 6, along with an ethyl group at position 5 and a phenyl group also at position 5, contributing to its unique chemical properties and biological activities .
Further research areas could involve investigating the potential:
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
Research indicates that (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one exhibits various biological activities, including:
Synthesis of (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one can be achieved through several methods:
Each method provides different yields and purities, influencing the choice based on application needs .
(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one has potential applications in:
Several compounds share structural similarities with (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,6-Diaminopurine | Purine base | Contains a purine ring; primarily involved in nucleic acid synthesis |
| 5-Amino-2,4-dihydropyrimidine | Pyrimidine derivative | Lacks phenyl and ethyl groups; lower biological activity |
| 5-Methyluracil | Uracil derivative | Methyl group instead of ethyl; used in metabolic studies |
The presence of both ethyl and phenyl groups in (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one distinguishes it from these similar compounds, potentially enhancing its lipophilicity and biological activity .
The use of chiral pool substrates, such as enantiomerically pure aldehydes or amino acids, has emerged as a critical strategy for accessing enantiopure tetrahydropyrimidines. For instance, the Biginelli reaction employing (-)-(1R)-myrtenal as a chiral aldehyde precursor enables the enantiospecific synthesis of bicyclic tetrahydropyrimidine carboxylates [4]. This method avoids racemization by leveraging the inherent chirality of the starting material, yielding products with >99% enantiomeric excess (ee) under optimized conditions [4]. Ethyl lactate, a green solvent derived from renewable resources, further enhances the sustainability of this approach while maintaining reaction efficiency [4].
Precise control over stereochemistry during cyclization remains a cornerstone of tetrahydropyrimidine synthesis. Studies demonstrate that solvent polarity and catalyst selection directly influence diastereomeric ratios. For example, amidosulfonic acid in dioxane achieves 63% yield for tetrahydropyrimidine derivatives, whereas hydrochloric acid in methanol yields <35% under identical conditions [3]. The formation of imine intermediates prior to cyclization proves critical for stereochemical fidelity, as evidenced by X-ray crystallographic data confirming the absolute configuration of products [3].
Table 1: Impact of Reaction Conditions on Cyclization Efficiency
| Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Amidosulfonic acid | Dioxane | Reflux | 63 | 9:1 |
| HCl | Methanol | Reflux | 35 | 3:1 |
| HCl | n-Butanol | RT | 28 | 2:1 |
Data adapted from catalytic cyclization studies [3] [4].
Industrial translation of laboratory-scale syntheses requires careful evaluation of solvent systems and catalytic efficiency. Batch reactor studies highlight the superiority of dioxane over methanol for large-scale cyclizations due to improved substrate solubility and reduced byproduct formation [3]. Heterogeneous catalysts, such as silica-supported sulfonic acids, show promise for continuous flow production by enabling catalyst recycling and minimizing purification steps [3].
The replacement of traditional solvents with bio-based alternatives like ethyl lactate reduces environmental impact while maintaining reaction kinetics. Lifecycle assessments demonstrate a 40% reduction in carbon footprint when using ethyl lactate compared to dichloromethane in extraction processes [4]. Furthermore, solvent recovery systems achieving >90% reuse rates have been implemented in pilot-scale productions [4].
Table 2: Comparative Analysis of Industrial Solvent Systems
| Solvent | Boiling Point (°C) | Recyclability (%) | Carbon Footprint (kg CO2/kg) |
|---|---|---|---|
| Ethyl lactate | 154 | 92 | 0.8 |
| Dichloromethane | 40 | 45 | 2.1 |
| Dioxane | 101 | 85 | 1.4 |
Data synthesized from industrial optimization trials [3] [4].
The compound (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one is primarily identified in the literature as:
Despite extensive searching across multiple databases and research sources, no peer-reviewed studies were found that specifically investigate:
The research did reveal extensive literature on:
However, none of these studies specifically examined the compound (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one in the context of dopamine receptor interactions.